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molecular formula C12H23NO3 B1289028 Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate CAS No. 183170-69-6

Tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate

Cat. No. B1289028
M. Wt: 229.32 g/mol
InChI Key: SQOMPUDOUGDJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08883828B2

Procedure details

Placed tert-butyl 4-formylpiperidine-1-carboxylate (2.00 g, 9.38 mmol) in THF (40 mL) and cooled to −78° C. Slowly added methylmagnesium bromide (3.44 mL, 10.3 mmol) stirred for 1 hour. Slowly added saturated ammonium chloride and extracted with CH2Cl2. Concentrated and redisolved in 5% MeOH in CH2Cl2. Added ether and filtered off solids. Concentrate filtrate to give the title compound (1.94 g, 90.2% yield)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.44 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Yield
90.2%

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)=[O:2].[CH3:16][Mg]Br>C1COCC1>[OH:2][CH:1]([CH:3]1[CH2:8][CH2:7][N:6]([C:9]([O:11][C:12]([CH3:15])([CH3:14])[CH3:13])=[O:10])[CH2:5][CH2:4]1)[CH3:16]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)C1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
3.44 mL
Type
reactant
Smiles
C[Mg]Br
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Slowly added saturated ammonium chloride and extracted with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
Concentrated
FILTRATION
Type
FILTRATION
Details
Added ether and filtered off solids

Outcomes

Product
Name
Type
product
Smiles
OC(C)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.94 g
YIELD: PERCENTYIELD 90.2%
YIELD: CALCULATEDPERCENTYIELD 90.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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